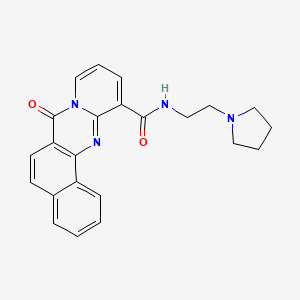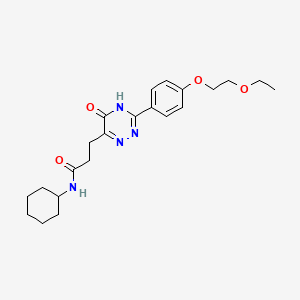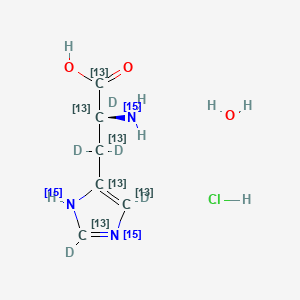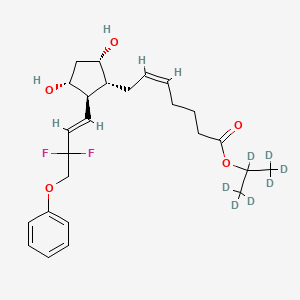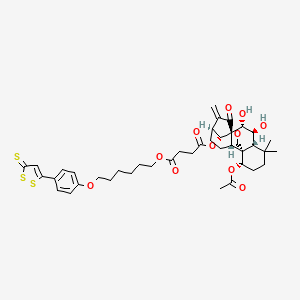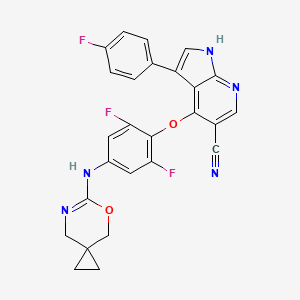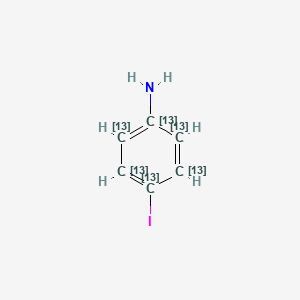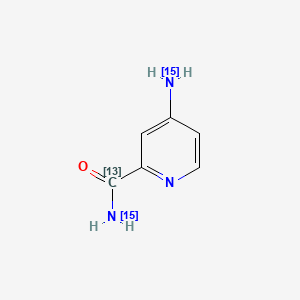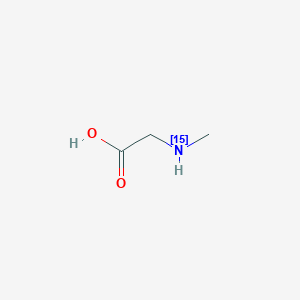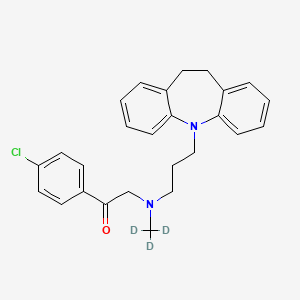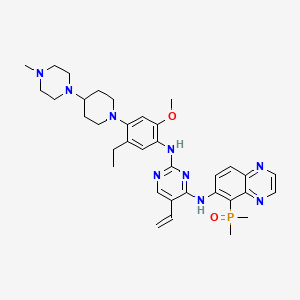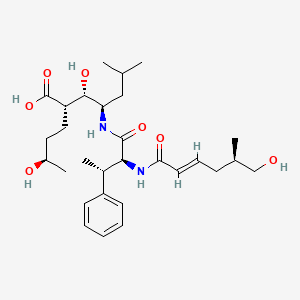
Micromonosporamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Micromonosporamide A is an acyldipeptide isolated from the fermentation broth of the bacterium Micromonospora sp. MM609M-173N6. This compound has garnered significant attention due to its unique structure and glutamine-dependent cytotoxicity, making it a promising candidate for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Micromonosporamide A is typically isolated from the fermentation broth of Micromonospora sp. MM609M-173N6 through bioassay-guided fractionation using a glutamine compensation assay. The planar structure of the compound is elucidated using comprehensive one- and two-dimensional nuclear magnetic resonance and high-resolution mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the isolation process from fermentation broth remains a critical step. The use of advanced chromatographic techniques, such as liquid chromatography–mass spectrometry, plays a vital role in the purification and large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Micromonosporamide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Micromonosporamide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acyldipeptide structures and reactions.
Biology: Investigated for its role in microbial metabolism and interactions.
Medicine: Explored for its glutamine-dependent cytotoxicity, making it a potential candidate for anticancer research.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals
Wirkmechanismus
Micromonosporamide A exerts its effects through a glutamine-dependent mechanism. It exhibits antiproliferative activity by interfering with cellular glutamine metabolism, which is crucial for cell growth and proliferation. The molecular targets and pathways involved include glutamine transporters and enzymes involved in glutamine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenopyrrolizins A and B: These are pyrrolizine alkaloids isolated from marine-derived Micromonospora sp.
Gentamicin: An aminoglycoside antibiotic derived from Micromonospora, widely used in clinical settings.
Erythromycin B: A macrolide antibiotic also derived from Micromonospora, used to treat various bacterial infections.
Uniqueness
Micromonosporamide A is unique due to its specific glutamine-dependent cytotoxicity, which sets it apart from other compounds derived from Micromonospora. This unique mechanism of action makes it a valuable compound for targeted anticancer research and other biomedical applications .
Eigenschaften
Molekularformel |
C29H46N2O7 |
|---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(2S,3S,4R)-3-hydroxy-2-[(3R)-3-hydroxybutyl]-4-[[(2S,3S)-2-[[(E,5R)-6-hydroxy-5-methylhex-2-enoyl]amino]-3-phenylbutanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C29H46N2O7/c1-18(2)16-24(27(35)23(29(37)38)15-14-20(4)33)30-28(36)26(21(5)22-11-7-6-8-12-22)31-25(34)13-9-10-19(3)17-32/h6-9,11-13,18-21,23-24,26-27,32-33,35H,10,14-17H2,1-5H3,(H,30,36)(H,31,34)(H,37,38)/b13-9+/t19-,20-,21+,23+,24-,26+,27+/m1/s1 |
InChI-Schlüssel |
BXWJJONXANDYRF-ROHQWMMQSA-N |
Isomerische SMILES |
C[C@H](CC[C@@H]([C@@H]([C@@H](CC(C)C)NC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)NC(=O)/C=C/C[C@@H](C)CO)O)C(=O)O)O |
Kanonische SMILES |
CC(C)CC(C(C(CCC(C)O)C(=O)O)O)NC(=O)C(C(C)C1=CC=CC=C1)NC(=O)C=CCC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




